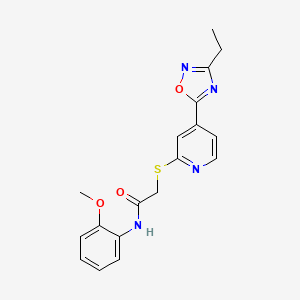

2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-3-15-21-18(25-22-15)12-8-9-19-17(10-12)26-11-16(23)20-13-6-4-5-7-14(13)24-2/h4-10H,3,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJLEWQSOWWIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a derivative of oxadiazole, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Biological Activity Overview

-

Anticancer Properties :

Research indicates that oxadiazole derivatives exhibit significant anticancer activity by targeting various enzymes involved in cancer cell proliferation. The compound has been shown to inhibit enzymes such as thymidylate synthase and HDAC, which are crucial in cancer biology . -

Antimicrobial Activity :

Compounds containing the oxadiazole moiety have demonstrated broad-spectrum antimicrobial properties. Studies suggest that derivatives can effectively inhibit bacterial growth, making them potential candidates for antibiotic development . -

Anti-inflammatory Effects :

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA synthesis and repair, which is critical in cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors in the body, leading to altered signaling pathways that influence cell growth and inflammation.

Table 1: Summary of Biological Activities

Example Study

In a study published in Molecules, researchers synthesized various oxadiazole derivatives and tested their anticancer properties against several cancer cell lines. The specific derivative containing the 3-ethyl group showed enhanced activity compared to others, highlighting the importance of structural modifications in enhancing biological efficacy .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often linked to their structural features. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.